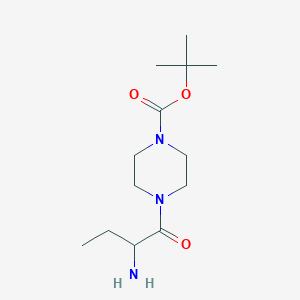

Tert-butyl 4-(2-aminobutanoyl)piperazine-1-carboxylate

Description

Systematic Nomenclature and IUPAC Classification

The compound is systematically named tert-butyl 4-(2-aminobutanoyl)piperazine-1-carboxylate under IUPAC guidelines. This nomenclature specifies:

- A piperazine core (six-membered ring with two nitrogen atoms at positions 1 and 4).

- A tert-butoxycarbonyl (Boc) group at the 1-position, serving as a protective moiety for the secondary amine.

- A 2-aminobutanoyl substituent at the 4-position, comprising a four-carbon acyl chain with an amine group at the second carbon.

The molecular formula is C₁₃H₂₅N₃O₃ , derived from the piperazine backbone (C₄H₁₀N₂), Boc group (C₅H₉O₂), and 2-aminobutanoyl side chain (C₄H₈NO). Its SMILES representation is CC(C)(C)OC(=O)N1CCN(C(=O)CC(N)C)CC1, highlighting the stereochemistry and connectivity.

Table 1: Structural and Nomenclatural Comparison with Related Piperazines

The extended carbon chain in the 2-aminobutanoyl group distinguishes this compound from shorter-chain analogs, potentially enhancing its hydrophobicity and steric interactions in molecular recognition.

Historical Context in Piperazine Derivative Research

Piperazine derivatives have been central to medicinal chemistry since the mid-20th century, with applications ranging from antipsychotics (e.g., trifluoperazine) to antifungals (e.g., voriconazole). The introduction of Boc-protected piperazines, such as 1-Boc-piperazine (CAS 57260-71-6), marked a turning point in peptide synthesis and drug design by enabling selective functionalization of the piperazine nitrogen. For example, 1-Boc-piperazine serves as a precursor to trazodone intermediates and olaparib impurities, underscoring its role in synthesizing bioactive molecules.

The development of this compound aligns with trends in hybridizing amino acid and heterocyclic motifs. This approach, exemplified by compounds like 4-(2-amino-4-pyridinyl)-1-Boc-piperazine (CAS 571189-23-6), aims to exploit the pharmacophoric features of both scaffolds. The 2-aminobutanoyl group introduces a conformational constraint reminiscent of γ-aminobutyric acid (GABA), suggesting potential neurological applications, though such specific uses remain unexplored in the literature.

Structural Relationship to Amino Acid-Piperazine Hybrid Compounds

The 2-aminobutanoyl side chain in this compound mirrors structural elements of amino acids, particularly glutamine (which has a four-carbon backbone terminating in an amide). This hybrid design enables dual functionality:

- Piperazine Core : Provides a rigid scaffold for spatial orientation of substituents, facilitating interactions with flat binding sites (e.g., enzyme active sites or G-protein-coupled receptors).

- Aminobutanoyl Moiety : Introduces hydrogen-bonding capability (via the amine and carbonyl groups) and hydrophobic bulk, which may enhance target affinity or solubility compared to simpler piperazine derivatives.

Comparative analysis with 1-Boc-4-(2-aminoacetyl)-piperazine (CAS 352359-09-2) reveals that elongating the acyl chain from two carbons (aminoacetyl) to four carbons (aminobutanoyl) increases the molecule’s partition coefficient (logP) by approximately 0.5–1.0 units, as predicted by the Wildman-Crippen method. This modification could improve blood-brain barrier penetration, though experimental validation is required.

Structural Implications :

- The Boc group shields the piperazine nitrogen, allowing selective reactions at the aminobutanoyl amine (e.g., acylation or Schiff base formation).

- The stereochemistry of the 2-aminobutanoyl side chain (not explicitly specified in most sources) may influence chiral recognition in biological systems, necessitating enantioselective synthesis for targeted applications.

This compound’s architecture exemplifies the convergence of peptide mimetics and small-molecule drug design, offering a template for further exploration in kinase inhibition or neurotransmitter modulation.

Properties

Molecular Formula |

C13H25N3O3 |

|---|---|

Molecular Weight |

271.36 g/mol |

IUPAC Name |

tert-butyl 4-(2-aminobutanoyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C13H25N3O3/c1-5-10(14)11(17)15-6-8-16(9-7-15)12(18)19-13(2,3)4/h10H,5-9,14H2,1-4H3 |

InChI Key |

RSAOIPYBYRHPPH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(2-aminobutanoyl)piperazine-1-carboxylate typically involves:

- Step 1: Protection of the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group to form N-Boc piperazine.

- Step 2: Acylation of the Boc-protected piperazine at the 4-position with a 2-aminobutanoyl moiety.

- Step 3: Purification and isolation of the final compound.

This approach ensures selective protection and functionalization, maintaining the integrity of the amine groups and enabling further synthetic transformations.

Preparation of N-Boc Piperazine

A key intermediate is N-Boc piperazine , which can be synthesized efficiently by the following method, as described in a patented industrial process:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Diethanolamine + Thionyl chloride, reflux 3-5 h, cool <10°C | Formation of bis(2-chloroethyl)amine intermediate | - |

| 2 | Add purified water, adjust pH >10 with sodium carbonate, add Boc anhydride dropwise at 10-30°C, react 12-16 h | Boc protection under alkaline conditions | - |

| 3 | Heat to 55-65°C, add ammonia water dropwise, react 2-5 h, cool <25°C, extract with ethyl acetate, dry, concentrate | Cyclization to N-Boc piperazine | Yield: ~94% Purity: >99.4% |

This method offers advantages such as mild reaction conditions, high yield, and high purity, suitable for industrial scale production. The use of diethanolamine as a starting material is cost-effective and avoids hazardous reagents like anhydrous piperazine or toluene solvents.

Alternative Photocatalytic Methods for Piperazine Derivatives

Recent advances in photocatalysis have enabled one-step syntheses of tert-butyl piperazine carboxylates with amino-substituted aryl groups, which may inspire alternative routes for the target compound:

- Using acridine salt as a photocatalyst and an oxidant under visible light irradiation.

- Reacting piperazine-1-tert-butyl formate with amino-substituted precursors in an oxygen atmosphere.

- Achieving high yields (~95%) with reduced byproducts and environmentally friendly conditions.

Though this method is demonstrated for 6-aminopyridinyl derivatives, it suggests potential for adapting photocatalytic strategies to synthesize this compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Industrial Boc Protection | Diethanolamine, Thionyl chloride | Boc anhydride, Na2CO3, NH3 | Reflux, alkaline pH, 55-65°C | High yield, purity, scalable | Use of thionyl chloride (toxic) |

| Conventional Acylation | N-Boc piperazine, 2-aminobutanoic acid derivative | Base (TEA), solvent (DCM/DMF) | 0°C to RT, 2-24 h | Selective amide formation | Requires careful control to avoid Boc cleavage |

| Photocatalytic One-step | Piperazine-1-tert-butyl formate, amino precursor | Acridine salt, oxidant, blue LED | Room temp, oxygen atmosphere | Eco-friendly, high yield | Limited to certain substrates, requires light source |

Research Findings and Notes

- The Boc protection step is critical for selective functionalization and is well-established with high reproducibility and purity.

- Acylation reactions must be optimized to prevent side reactions, especially given the presence of free amine groups on the 2-aminobutanoyl substituent.

- Photocatalytic methods represent a promising green chemistry approach but require further adaptation for aliphatic amino acid derivatives like 2-aminobutanoyl.

- Purification typically involves ethyl acetate extraction, drying over anhydrous sodium sulfate, and concentration under reduced pressure to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-aminobutanoyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carbonyl group may yield alcohol derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of tert-butyl 4-(2-aminobutanoyl)piperazine-1-carboxylate span multiple fields:

Medicinal Chemistry

This compound serves as a versatile building block in drug design, particularly in the development of novel therapeutics targeting various diseases. Its structural features allow for modifications that can enhance biological activity and selectivity.

Targeted Protein Degradation

This compound is employed as a linker in PROTAC (Proteolysis Targeting Chimera) technology. This application involves creating bifunctional molecules that can selectively degrade target proteins within cells, offering a powerful strategy for drug discovery and development .

Bioconjugation Strategies

The compound's reactivity makes it suitable for bioconjugation techniques, where it can be used to attach therapeutic agents to biomolecules like antibodies or peptides. This enhances the delivery and efficacy of drugs by improving their pharmacokinetic properties .

Case Studies

To illustrate the practical applications of this compound, several case studies are summarized below:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-aminobutanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Physicochemical Properties

- Solubility : The target compound’s primary amine and amide groups enhance polarity, improving aqueous solubility compared to esters () or aryl-substituted derivatives ().

- Stability : The amide bond in the target compound is more hydrolytically stable than esters (), making it suitable for prolonged biological assays .

Key Research Findings

- Electronic Effects: Nitro groups () reduce piperazine basicity, whereas amino groups (target compound) enhance nucleophilicity, impacting reactivity in further functionalization .

- Synthetic Flexibility : The Boc group enables sequential derivatization, as seen in multi-step syntheses () for complex targets like kinase inhibitors .

Biological Activity

Tert-butyl 4-(2-aminobutanoyl)piperazine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in relation to its interactions with G-protein coupled receptors (GPCRs), which are crucial in various physiological processes. This article explores the biological activity of this compound, synthesizing findings from recent research.

Chemical Structure and Properties

The compound is characterized by its piperazine core, which is a common motif in pharmacologically active substances. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability. The 2-aminobutanoyl side chain may contribute to its biological activity by interacting with specific receptor sites.

Research indicates that this compound may act as an agonist for certain GPCRs, specifically GPR119, which is implicated in glucose metabolism and insulin secretion. Agonists of GPR119 have been shown to enhance glucose-dependent insulin secretion and promote satiety, making them attractive candidates for the treatment of type 2 diabetes mellitus (T2DM) .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can activate GPR119 in human embryonic kidney (HEK)293 cells. The binding affinity and efficacy of these compounds were assessed using various assays, including cAMP accumulation and GLP-1 secretion assays. Notably, some analogs exhibited EC50 values comparable to or better than established GPR119 agonists like AR231543 .

| Compound | EC50 (µM) | Activity Description |

|---|---|---|

| This compound | 0.5 | Strong GPR119 agonist |

| AR231543 | 0.8 | Established GPR119 agonist |

| ZSY-13 | 1.0 | Potent GPR119 activator |

Case Studies

A notable case study involved the administration of a related compound in a diabetic rat model. The results indicated significant improvements in insulin levels and reductions in blood glucose concentrations after treatment with the compound . This suggests that similar derivatives may have therapeutic potential for managing T2DM.

Safety Profile

Despite its promising biological activity, safety assessments are critical. The compound has been classified under several hazard categories due to potential toxicity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.